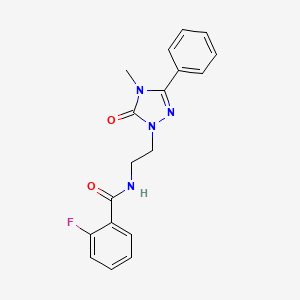![molecular formula C20H15N3O4S B2708103 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 864858-82-2](/img/structure/B2708103.png)
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide” is a complex organic molecule. It is part of a series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . These compounds are characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .
Synthesis Analysis
The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but one common method involves stirring without solvent at room temperature . The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting material .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a 3′,4′,5′-trimethoxyanilino moiety, and a cyano or an alkoxycarbonyl group at its 2- or 3-position . The exact structure would need to be determined through techniques such as NMR spectroscopy.Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions due to the presence of multiple reactive sites. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis and Antimicrobial Activity
Some derivatives of the compound have been synthesized and screened for their antimicrobial activities. For instance, the synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives and their reaction with different compounds have led to the production of compounds with potential antimicrobial properties (Bakhite et al., 2004).
Reactions with Cyanothioacetamide
The reaction of chromone-3-carboxamides with cyanothioacetamide has been explored, resulting in the formation of various derivatives with yields ranging from 57% to 87%. This study showcases the potential for creating diverse compounds that could have various applications in medicinal chemistry and material science (Kornev et al., 2019).
Molecular Docking Studies for Cancer Research
Molecular docking studies have been conducted on synthesized derivatives for their potential anticancer activities, particularly against breast cancer. This research highlights the importance of specific moieties for interaction with cancer cell lines, providing insights into the development of new therapeutic agents (Abd El Ghani et al., 2022).
Antitumor and Antioxidant Activities
The cyanoacetamide-based synthesis of new benzothiophenes and their derivatives has been explored for antitumor and antioxidant activities, indicating the potential for developing new drugs with these beneficial properties (Bialy & Gouda, 2011).
Diversity-Oriented Synthesis
A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives has been developed, illustrating the compound's versatility in generating a library of biologically active compounds. This method could be pivotal for rapid drug discovery and development processes (Vodolazhenko et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide is the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in stress responses and apoptosis.
Mode of Action
This compound interacts with its targets, the JNK2 and JNK3 kinases, by forming a unique binding mode. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the kinases . This interaction inhibits the activity of the kinases, thereby affecting the downstream signaling pathways.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by this compound affects several biochemical pathways. These pathways are primarily involved in stress responses and apoptosis. The exact downstream effects depend on the specific cellular context and the other signaling molecules involved .
Pharmacokinetics
The compound’s molecular formula is c24h20cln5o2s2, and it has an average mass of 510031 Da . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of JNK2 and JNK3 kinases. This inhibition can affect cellular signaling pathways, potentially leading to altered stress responses and apoptosis .
Biochemical Analysis
Biochemical Properties
This compound is known to possess both electrophilic and nucleophilic properties
Cellular Effects
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide has been observed to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This leads to a concomitant decrease of cells in the other phases of the cell cycle, especially the G0/G1 phase .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It has been suggested that the 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .
properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-11(24)23-7-6-12-14(8-21)20(28-17(12)9-23)22-19(26)15-10-27-16-5-3-2-4-13(16)18(15)25/h2-5,10H,6-7,9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRRHIDGAFXQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


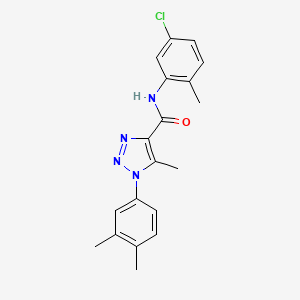
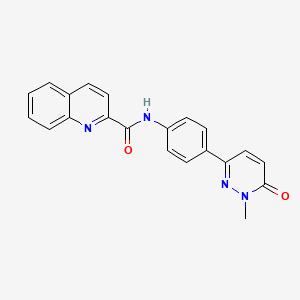
![ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate](/img/structure/B2708027.png)
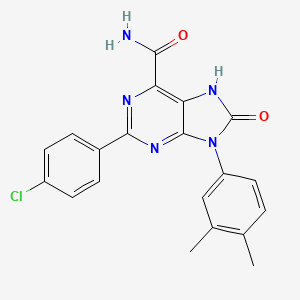
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2708033.png)
![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2708034.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2708036.png)
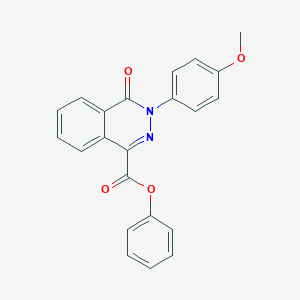
![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide](/img/structure/B2708038.png)
![N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708041.png)
![N-(1H-benzo[d]imidazol-2-yl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2708042.png)
